C15H22ClNS
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Overview
Description
This compound is a member of the thiochromanamine family, which is characterized by the presence of a sulfur atom in the chroman ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-(4-methylpentyl)-4-thiochromanamine typically involves the following steps:
Formation of the Thiochroman Ring: The chroman ring is synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Chlorine Atom: Chlorination is carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Methylpentyl Group: This step involves the alkylation of the amine group with 4-methylpentyl bromide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of 6-Chloro-N-(4-methylpentyl)-4-thiochromanamine may involve large-scale batch reactors where the above reactions are carried out under controlled conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-(4-methylpentyl)-4-thiochromanamine undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated amines or modified amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
6-Chloro-N-(4-methylpentyl)-4-thiochromanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-N-(4-methylpentyl)-4-thiochromanamine involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-N-(4-methylpentyl)-4-thiochromanamine: shares structural similarities with other thiochromanamine derivatives.
6-Chloro-N-(4-methylpentyl)-4-thiochromanamine: is unique due to the presence of the chlorine atom and the specific alkyl chain attached to the amine group.
Uniqueness
- The presence of the chlorine atom in 6-Chloro-N-(4-methylpentyl)-4-thiochromanamine imparts distinct chemical reactivity compared to other thiochromanamine derivatives.
- The specific alkyl chain attached to the amine group influences the compound’s biological activity and its interaction with molecular targets.
Properties
Molecular Formula |
C15H22ClNS |
---|---|
Molecular Weight |
283.9 g/mol |
IUPAC Name |
N-(thiophen-3-ylmethyl)adamantan-2-amine;hydrochloride |
InChI |
InChI=1S/C15H21NS.ClH/c1-2-17-9-10(1)8-16-15-13-4-11-3-12(6-13)7-14(15)5-11;/h1-2,9,11-16H,3-8H2;1H |
InChI Key |
WWRZOCUVOZYPAS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NCC4=CSC=C4.Cl |
Origin of Product |
United States |
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